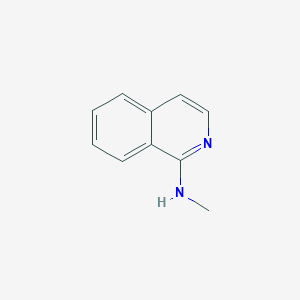

N-methylisoquinolin-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILUZSWZYDFPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methylisoquinolin-1-amine: Structure, Properties, and Applications

Introduction: The Isoquinoline Core as a Privileged Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a framework.[1][2][3][4] Found in numerous natural alkaloids and synthetic pharmaceuticals, its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, antihypertensive, and antimicrobial effects.[5][6][7]

This guide focuses on a specific, synthetically valuable derivative: N-methylisoquinolin-1-amine . As a functionalized isoquinoline, this compound serves as a critical building block and intermediate in the synthesis of more complex molecules.[8][9] Its unique electronic and structural properties, conferred by the amino group at the C1 position, make it a versatile synthon for drug discovery and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical properties, structure, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough analysis of its structure and inherent physical properties. This compound is an aromatic amine built upon the isoquinoline core.

The structure consists of a benzene ring fused to a pyridine ring, with a methylamino group (-NHCH₃) substituted at the C1 position. This substitution is critical, as the C1 position is electronically distinct and highly reactive. The presence of the amino group significantly influences the electron density of the heterocyclic ring, impacting its reactivity and potential for intermolecular interactions.

dot graph "N_methylisoquinolin_1_amine_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10398642&t=l", labelloc=b, label="this compound"]; } digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=10]; edge [arrowhead=none];

}

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound and its parent compound, 1-aminoisoquinoline, for comparative purposes.

| Property | This compound | 1-Aminoisoquinoline | Source |

| CAS Number | 46000-11-7 | 1532-84-9 | [9] |

| Molecular Formula | C₁₀H₁₀N₂ | C₉H₈N₂ | [9][10] |

| Molecular Weight | 158.20 g/mol | 144.17 g/mol | [9][10] |

| Appearance | Not specified (likely solid) | Light yellow to brown powder/crystal | [9] |

| IUPAC Name | This compound | isoquinolin-1-amine | [9][10] |

| SMILES | CNC1=NC=CC2=CC=CC=C12 | C1=CC=C2C(=C1)C=CN=C2N | [9][10] |

| InChIKey | Not available | OSILBMSORKFRTB-UHFFFAOYSA-N | [9] |

Part 2: Synthesis and Characterization Workflow

The reliable synthesis and unambiguous characterization of a target molecule are paramount for its application in research. This section outlines a validated, logical workflow for obtaining and verifying the structure of this compound.

Conceptual Synthesis Protocol

While numerous methods exist for constructing the isoquinoline core, a practical approach to this compound involves a two-step process: first, the synthesis of the 1-aminoisoquinoline precursor, followed by selective N-methylation.[11][12][13] This strategy allows for controlled functionalization and leverages well-established chemical transformations.

Step 1: Synthesis of 1-Aminoisoquinoline Precursor

A robust method for synthesizing 1-aminoisoquinolines involves the cascade reaction of ortho-alkynylbenzaldoximes.[11] This approach is advantageous due to its efficiency and use of readily available starting materials.

-

Cyclization/Nitrone Formation: An ortho-alkynylbenzaldoxime is treated with an electrophile (e.g., ICl or Br₂) in a suitable solvent like dichloromethane (DCM) at room temperature.

-

Causality: The electrophile activates the alkyne, promoting a 6-endo cyclization. This intramolecular reaction is regioselective and forms a key intermediate, an isoquinoline N-oxide (a cyclic nitrone).

-

-

Dipolar Cycloaddition: A 2H-azirine is added to the reaction mixture.

-

Causality: The cyclic nitrone acts as a 1,3-dipole, and the 2H-azirine serves as the dipolarophile. They undergo a [3+2] cycloaddition reaction, a highly efficient and stereospecific process for forming five-membered rings.

-

-

Ring-Opening Cascade: The resulting bicyclic intermediate is unstable and spontaneously undergoes a ring-opening cascade.

-

Causality: The strain in the fused ring system drives the cleavage of the N-O bond and the three-membered aziridine ring, leading to the formation of the stable, aromatic 1-aminoisoquinoline product.[11]

-

-

Work-up and Purification: The reaction is quenched with a basic solution (e.g., sat. NaHCO₃), and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Step 2: N-Methylation of 1-Aminoisoquinoline

Direct N-alkylation of amines can sometimes lead to overalkylation.[14] A more controlled method involves reductive amination or the use of a specific methylating agent.

-

Reaction Setup: Dissolve 1-aminoisoquinoline (1.0 eq) in a suitable solvent such as methanol or acetonitrile. Add a mild base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate, dropwise to the solution at 0 °C.

-

Causality: The amino group acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The base neutralizes the acidic byproduct (e.g., HI), driving the reaction to completion. Using a slight excess of the amine or carefully controlling stoichiometry minimizes the formation of the di-methylated quaternary ammonium salt.

-

-

Monitoring and Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter off the base, and concentrate the solvent under reduced pressure. Purify the crude this compound product via flash column chromatography to isolate the desired mono-methylated compound.

Characterization Protocol: A Self-Validating System

Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [15][16][17][18]

-

Objective: To map the carbon-hydrogen framework and confirm connectivity.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Expected Resonances: Look for a singlet corresponding to the N-CH₃ protons (typically δ 2.8-3.3 ppm), a signal for the N-H proton (can be broad, variable shift), and a series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven protons on the isoquinoline ring.

-

-

Acquire a ¹³C NMR spectrum.

-

Expected Resonances: Expect a signal for the methyl carbon (δ ~30-40 ppm) and multiple signals in the aromatic region (δ ~110-160 ppm) for the nine carbons of the isoquinoline core.

-

-

(Optional) Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the substitution pattern.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy [19][20][21][22]

-

Objective: To identify key functional groups based on their vibrational frequencies.

-

Protocol:

-

Acquire a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

Scan the sample over the range of 4000-600 cm⁻¹.

-

Expected Absorptions:

-

N-H Stretch: A single, moderate band around 3350-3310 cm⁻¹ characteristic of a secondary amine.[21]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretch: Multiple sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the aromatic isoquinoline ring.

-

Aromatic C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region.[21]

-

-

3. Mass Spectrometry (MS) [23][24]

-

Objective: To determine the molecular weight and gain insight into the molecule's fragmentation pattern.

-

Protocol:

-

Dissolve a minute amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Expected Results:

-

Molecular Ion Peak: The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.2.

-

Nitrogen Rule: The parent molecule has an even number of nitrogen atoms (2), and its nominal molecular weight is an even number (158), which is consistent with the nitrogen rule.[25]

-

-

Integrated Workflow Diagram

Caption: Integrated workflow for the synthesis and structural confirmation of this compound.

Part 3: Chemical Reactivity and Mechanistic Insights

This compound possesses two primary sites of reactivity: the exocyclic secondary amine and the aromatic isoquinoline ring system. The interplay between these features makes it a versatile building block.

-

N-H Acidity and Basicity: The secondary amine is weakly basic (pKa of the conjugate acid is similar to other aromatic amines) and can be deprotonated with a strong base. The lone pair on the nitrogen is nucleophilic and can participate in reactions like acylation, further alkylation, and condensation reactions.[13]

-

Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions, for example, displacing leaving groups in coupling reactions to build more complex molecular architectures.

-

Electrophilic Aromatic Substitution (EAS): The amino group is an activating, ortho-, para-directing group. However, the pyridine part of the isoquinoline ring is electron-deficient and generally deactivating towards EAS. Reactions will preferentially occur on the electron-rich benzene ring, though conditions must be carefully controlled.

-

Participation in Multicomponent Reactions (MCRs): Perhaps its most powerful application is as a component in MCRs like the Mannich or Ugi reactions.[1][26] In these reactions, the amine's nucleophilicity is harnessed in a cascade of bond-forming events to rapidly generate molecular complexity from simple starting materials.

Illustrative Reaction: Mannich-Type Condensation

The Mannich reaction is a cornerstone of organic synthesis for aminomethylation.[26] this compound can serve as the amine component in such a transformation.

Caption: Conceptual pathway of a Mannich reaction involving this compound.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its role as a scaffold for the development of pharmacologically active agents. The isoquinoline core is present in a remarkable number of FDA-approved drugs and clinical candidates.[7]

Derivatives of isoquinolin-1-amine have been investigated for a wide range of therapeutic targets. Their rigid, planar structure provides an excellent anchor for orienting functional groups to fit into the binding pockets of enzymes and receptors.

-

Kinase Inhibitors: Many protein kinase inhibitors feature nitrogen-containing heterocyclic cores that mimic the adenine of ATP. The 1-aminoisoquinoline scaffold is an excellent starting point for designing ATP-competitive inhibitors for targets implicated in cancer and inflammatory diseases.[13]

-

Antimicrobial Agents: The isoquinoline framework is found in natural antibacterial alkaloids like berberine. Synthetic derivatives can be developed to overcome microbial resistance.[9]

-

Neuropharmacological Agents: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have been shown to interact with dopaminergic and other CNS targets, suggesting applications in neurodegenerative diseases.[1]

Scaffold to Target Relationship

Caption: Logical flow from the core scaffold to potential biological targets in drug discovery.

Conclusion

This compound represents more than just a single chemical entity; it is a versatile platform for innovation in the chemical and pharmaceutical sciences. Its synthesis is achievable through modern organic methodologies, and its structure can be rigorously confirmed with standard analytical techniques. The strategic placement of the methylamino group on the privileged isoquinoline scaffold provides a reactive handle for constructing diverse molecular libraries. For researchers in drug discovery, this compound offers a validated starting point for developing novel therapeutics aimed at a host of challenging disease targets. Future exploration of its reactivity and application in novel multicomponent reactions will undoubtedly continue to yield molecules of significant scientific and medicinal importance.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]

- 10. 6-Methylisoquinolin-1-amine | C10H10N2 | CID 18727899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. [A practical method for the synthesis of 1-aminoisoquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scribd.com [scribd.com]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. researchgate.net [researchgate.net]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. m.youtube.com [m.youtube.com]

- 26. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for N-methylisoquinolin-1-amine

An In-Depth Technical Guide to the Synthesis of N-methylisoquinolin-1-amine

Abstract

This compound is a crucial scaffold in medicinal chemistry and materials science. Its synthesis is a key step in the development of novel pharmaceuticals and functional organic materials. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, designed for researchers, scientists, and drug development professionals. We will dissect two core strategies: the direct C-N coupling of a 1-haloisoquinoline with methylamine and the N-methylation of a 1-aminoisoquinoline precursor. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols.

Introduction and Strategic Overview

The isoquinoline framework is a privileged heterocycle, present in numerous natural products and pharmacologically active compounds.[1] Specifically, 1-aminoisoquinoline derivatives have demonstrated a wide range of biological activities, including potential applications as antitumor and antimalarial agents.[2] The N-methylated analogue, this compound, serves as a key intermediate and a target molecule in its own right. The strategic synthesis of this compound hinges on the efficient formation of the C1-N bond.

This guide will explore the most practical and scalable approaches, moving from classical methodologies to modern catalytic systems. Our analysis will focus on providing a robust understanding of not just how to perform these syntheses, but why specific conditions and reagents are chosen, ensuring a foundation of trustworthiness and scientific integrity.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary disconnection strategies for this compound. Both approaches begin with the stable isoquinoline core and diverge in the sequence of C-N bond formation and N-alkylation.

Caption: Retrosynthetic pathways for this compound.

Pathway 1: Direct Amination of 1-Chloroisoquinoline

This strategy is arguably the most direct, involving the coupling of a readily available 1-haloisoquinoline with methylamine. The success of this pathway depends on the effective activation of the C1 position of the isoquinoline ring for nucleophilic attack.

Synthesis of Key Precursor: 1-Chloroisoquinoline

The starting material for this pathway is 1-chloroisoquinoline. A reliable and high-yielding synthesis proceeds from isoquinoline N-oxide.

Mechanism & Rationale: The reaction of an N-oxide with phosphoryl chloride (POCl₃) is a classic method for introducing a chlorine atom at the α-position (C1 in this case) of the heteroaromatic ring. The N-oxide oxygen atom attacks the electrophilic phosphorus atom of POCl₃, initiating a rearrangement that ultimately results in chlorination at the C1 position and elimination of a phosphate byproduct. The use of an ice bath for the initial addition is critical to control the exothermic reaction, while refluxing ensures the reaction goes to completion.

Experimental Protocol: Synthesis of 1-Chloroisoquinoline[3]

-

Place isoquinoline-N-oxide (20.0 g) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Cool the flask in an ice bath.

-

Slowly add phosphoryl chloride (200 mL) dropwise to the cooled N-oxide.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C, maintaining a gentle reflux overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Carefully quench the residue by pouring it onto ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 1-chloroisoquinoline.

Sub-Pathway 1A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination mechanism. The isoquinoline ring is inherently electron-deficient, particularly at the C1 position, which facilitates attack by a nucleophile like methylamine.[4][5]

Causality & Experimental Choices:

-

Nucleophile: A solution of methylamine in a polar solvent is used. An excess of the amine is often employed to drive the reaction and act as a base to neutralize the HCl byproduct.

-

Solvent: Polar aprotic solvents like DMSO or DMF are typically used as they can solvate the charged intermediate (Meisenheimer complex) and operate at the elevated temperatures often required.[6]

-

Temperature: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent elimination of the chloride leaving group.[6]

Caption: SNAr experimental workflow.

Experimental Protocol: SNAr Amination

-

To a pressure vessel, add 1-chloroisoquinoline (1.0 eq).

-

Add a solution of methylamine (e.g., 40% in H₂O or 2.0 M in THF, 3-5 eq).

-

Add a polar aprotic solvent such as DMSO or NMP (to dissolve the starting material).

-

Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by silica gel chromatography to afford this compound.

Sub-Pathway 1B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms C-N bonds.[7] It often proceeds under milder conditions and with a broader substrate scope than traditional SNAr reactions.[8]

Causality & Experimental Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex, is the active catalyst.[9]

-

Ligand: Bulky, electron-rich phosphine ligands are essential. Ligands like BINAP or Josiphos-type ligands are used to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the product, while preventing unwanted side reactions.[8][10]

-

Base: A non-nucleophilic base is crucial for the deprotonation of the amine in the catalytic cycle. Strong bases like NaOtBu or weaker ones like Cs₂CO₃ or K₂CO₃ are commonly used, with the choice depending on the substrate's sensitivity.[10][11]

-

Solvent: Anhydrous, aprotic solvents like toluene or THF are standard to prevent catalyst deactivation.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination[10]

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

-

Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

-

Add 1-chloroisoquinoline (1.0 eq).

-

Add anhydrous solvent (e.g., toluene or THF).

-

Add methylamine (as a solution in THF or bubbled as a gas, 1.2-1.5 eq).

-

Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium salts.

-

Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purify by silica gel chromatography.

Pathway 2: N-Methylation of 1-Aminoisoquinoline

This alternative strategy involves first synthesizing 1-aminoisoquinoline and then performing a selective N-methylation. This can be advantageous if 1-aminoisoquinoline is a more readily available starting material.

Synthesis of Precursor: 1-Aminoisoquinoline

Modern synthetic methods have made 1-aminoisoquinolines highly accessible. These include:

-

Gold(III)-Mediated Domino Reactions: Starting from 2-alkynylbenzamides and ammonium acetate, this method provides good yields under mild conditions.[2]

-

Rhodium(III)-Catalyzed C-H Annulation: This approach utilizes benzamidines and iodonium ylides to construct the 1-aminoisoquinoline core.[12]

-

Silver-Triflate Catalyzed Cyclization: o-alkynylbenzaldoximes react with isocyanates in the presence of a silver catalyst.[13]

For the purpose of this guide, we will assume 1-aminoisoquinoline is available through one of these state-of-the-art methods.

N-Methylation via "Borrowing Hydrogen" Catalysis

The "Borrowing Hydrogen" (or hydrogen autotransfer) strategy is an atom-economical and environmentally friendly method for N-alkylation.[14] It uses an alcohol (methanol for methylation) as the alkylating agent, with water as the only byproduct.

Mechanism & Rationale: A transition metal catalyst (typically Ruthenium or Iridium) temporarily "borrows" hydrogen from the alcohol (methanol) to form a metal-hydride and an aldehyde (formaldehyde). The primary amine (1-aminoisoquinoline) then condenses with the in-situ generated formaldehyde to form an imine. Finally, the metal-hydride reduces the imine to the desired secondary amine (this compound), regenerating the catalyst.[14]

-

Catalyst: Commercially available Ru-based complexes are highly effective.[14]

-

Alcohol/Solvent: Methanol serves as both the methylating agent and the solvent, simplifying the reaction setup.

-

Base: A base like potassium tert-butoxide (tBuOK) is required to facilitate the initial dehydrogenation step.[14]

Experimental Protocol: N-Methylation with Methanol[14]

-

In a flask under an inert atmosphere, combine 1-aminoisoquinoline (1.0 eq), potassium tert-butoxide (1.0 eq), and the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%).

-

Add methanol as the solvent.

-

Heat the mixture to reflux (approx. 65 °C) for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water to remove the base and salts.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Comparative Analysis of Synthetic Pathways

| Feature | SNAr Amination | Buchwald-Hartwig Amination | N-Methylation (Borrowing H₂) |

| Starting Material | 1-Chloroisoquinoline | 1-Chloroisoquinoline | 1-Aminoisoquinoline |

| Key Reagents | Methylamine | Pd catalyst, phosphine ligand, base | Ru catalyst, methanol, base |

| Reaction Conditions | Harsh (High Temp/Pressure) | Mild to Moderate (80-110 °C) | Mild (Refluxing Methanol) |

| Atom Economy | Moderate | Good | Excellent (Water is byproduct) |

| Cost & Scalability | Low reagent cost, but may require specialized high-pressure equipment. | Higher cost (catalyst/ligand), but highly scalable and often used in industry.[10] | Moderate catalyst cost, very green, scalable. |

| Substrate Scope | Limited; requires activated ring. | Very broad; tolerant of many functional groups.[7] | Broad for amines/alcohols.[14] |

| Key Advantages | Simple reagents, "classic" method. | High yields, reliability, mild conditions. | Green chemistry, high atom economy. |

| Key Disadvantages | Often requires harsh conditions, potential for side reactions. | Catalyst cost, sensitivity to air/moisture. | Catalyst cost, may require longer reaction times. |

Conclusion

The synthesis of this compound can be approached through several robust and validated pathways.

-

Direct amination via Buchwald-Hartwig coupling represents the current state-of-the-art for industrial and academic settings, offering high yields, reliability, and relatively mild conditions. Its broad functional group tolerance makes it a preferred method for complex molecule synthesis.

-

The SNAr pathway , while requiring harsher conditions, remains a viable, low-cost alternative, particularly when expensive catalysts are a concern.

-

The N-methylation of 1-aminoisoquinoline via borrowing hydrogen catalysis is an excellent example of modern, green chemistry. It is highly atom-economical and uses a simple, readily available methyl source.

The optimal choice of synthesis will depend on the specific constraints of the project, including scale, cost, available equipment, and the chemical environment of the target molecule and its precursors. This guide provides the foundational knowledge for making an informed, scientifically-grounded decision.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. fishersci.se [fishersci.se]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ovid.com [ovid.com]

- 14. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N-methylisoquinolin-1-amine: Structure Elucidation and Characterization

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of N-methylisoquinolin-1-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating fundamental spectroscopic principles with predicted data based on analogous structures, this guide serves as a practical reference for the synthesis, identification, and characterization of this compound and related isoquinoline derivatives. The methodologies and interpretations presented herein are designed to ensure scientific integrity and provide a solid foundation for further research and application.

Introduction: The Significance of this compound

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of an N-methylamine substituent at the C1 position of the isoquinoline ring system creates this compound, a molecule of considerable interest in drug discovery. The presence of the amino group can significantly influence the molecule's physicochemical properties, such as its basicity, solubility, and ability to form hydrogen bonds, which are critical for its interaction with biological targets.

Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this process, providing a detailed picture of the molecular architecture. This guide will delve into the core spectroscopic techniques—NMR, IR, and MS—to provide a detailed "fingerprint" of this compound. While experimental data for this specific molecule is not widely published, this guide will present a robust, predicted spectroscopic profile based on established principles and data from closely related compounds. This predictive approach offers a valuable starting point for researchers working on the synthesis and characterization of this and similar molecules.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with the conventional numbering of the isoquinoline ring is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[1] By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the isoquinoline ring, the N-H proton, and the N-methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the anisotropic effects of the aromatic system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.8 - 7.0 | d | ~ 6.0 |

| H4 | 7.2 - 7.4 | d | ~ 6.0 |

| H5 | 7.5 - 7.7 | d | ~ 8.0 |

| H6 | 7.3 - 7.5 | t | ~ 7.5 |

| H7 | 7.6 - 7.8 | t | ~ 7.5 |

| H8 | 8.0 - 8.2 | d | ~ 8.0 |

| NH | 5.0 - 6.0 | br s | - |

| N-CH₃ | 3.0 - 3.2 | s | - |

Table 1: Predicted ¹H NMR data for this compound (in CDCl₃).

Interpretation:

-

The protons on the pyridine ring (H3 and H4) are expected to appear at relatively upfield positions due to the electron-donating effect of the amino group at C1.

-

The protons on the benzene ring (H5, H6, H7, and H8) will resonate at more downfield positions, typical for aromatic protons.

-

The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

-

The N-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 155 - 160 |

| C3 | 110 - 115 |

| C4 | 125 - 130 |

| C4a | 120 - 125 |

| C5 | 128 - 132 |

| C6 | 125 - 130 |

| C7 | 128 - 132 |

| C8 | 120 - 125 |

| C8a | 140 - 145 |

| N-CH₃ | 30 - 35 |

Table 2: Predicted ¹³C NMR data for this compound (in CDCl₃).

Interpretation:

-

The C1 carbon, attached to two nitrogen atoms, is expected to be the most downfield signal in the spectrum.

-

The carbons of the isoquinoline ring will resonate in the aromatic region (110-145 ppm).

-

The N-methyl carbon will appear in the aliphatic region, at a characteristic chemical shift for a methyl group attached to a nitrogen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[2][3] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| C=N Stretch | 1620 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Strong |

Table 3: Predicted characteristic IR absorption bands for this compound.

Interpretation:

-

The presence of a medium-intensity band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine.

-

The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.

-

Strong absorptions in the 1450-1650 cm⁻¹ range will confirm the presence of the isoquinoline ring system (C=N and C=C stretching).

-

A strong band in the 1250-1350 cm⁻¹ region will be characteristic of the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.[4][5]

Predicted Mass Spectrum and Fragmentation

For this compound (C₁₀H₁₀N₂), the molecular weight is 158.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 158 is expected. The fragmentation pattern will be influenced by the stability of the isoquinoline ring and the presence of the N-methylamine substituent.

| m/z | Proposed Fragment |

| 158 | [M]⁺˙ (Molecular Ion) |

| 157 | [M - H]⁺ |

| 143 | [M - CH₃]⁺ |

| 130 | [M - NCH₃]⁺ |

| 129 | [M - HCN]⁺˙ |

| 102 | [C₈H₆]⁺˙ (Naphthalene radical cation) |

Table 4: Predicted major fragments in the mass spectrum of this compound.

Proposed Fragmentation Pathway:

The initial ionization would likely occur at one of the nitrogen atoms. The primary fragmentation pathways are expected to involve the loss of a hydrogen radical, a methyl radical, or the entire methylamino group.

Figure 2: Proposed fragmentation pathway for this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group at the C1 position of the isoquinoline ring with methylamine. A general procedure is outlined below.[6][7]

-

Starting Material: 1-Chloroisoquinoline.

-

Reaction: To a solution of 1-chloroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or a sealed tube with an excess of a 40% aqueous solution of methylamine is added.

-

Conditions: The reaction mixture is heated at 100-150 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8][9]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio. Proton decoupling should be used to simplify the spectrum.

IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.[10][11]

-

Instrumentation: Record the IR spectrum on an FTIR spectrometer.

-

Parameters: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatography (GC-MS) system.[5][12]

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive characterization of this important molecule. The provided experimental protocols for synthesis and analysis serve as a practical starting point for researchers. By combining theoretical understanding with predictive data, this guide aims to facilitate the efficient and accurate identification and characterization of this compound in various research and development settings.

References

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

ACS Publications. (2021, June 24). Synthesis of 1-Benzyl-, 1-Alkoxyl-, and 1-Aminoisoquinolines via Rhodium(III)-Catalyzed Aryl C–H Activation and Alkyne Annulation. [Link]

-

University of Canterbury. SPECTROSCOPY AND STRUCTURE DETERMINATION. [Link]

-

Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]

-

PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. [Link]

-

Ovid. Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes and isocyanates. [Link]

-

Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

-

PubMed. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

ACS Publications. Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Dartmouth College. Experiment 11 — Infrared Spectroscopy. [Link]

-

Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. [Link]

-

NIH. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

RSC Publishing. Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. [Link]

-

ACS Publications. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

-

NIH. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

-

EPFL. Web-based application for in silico fragmentation - MS tools. [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. [Link]

-

PubMed Central. (2021, March 11). Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

CDN. Infrared Spectroscopy. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [A practical method for the synthesis of 1-aminoisoquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. webassign.net [webassign.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

N-methylisoquinolin-1-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylisoquinolin-1-amine is a derivative of the versatile 1-aminoisoquinoline scaffold, a privileged structure in medicinal chemistry. The isoquinoline core is a key pharmacophore found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis strategies, and potential applications in research and drug discovery, contextualized within the broader class of 1-aminoisoquinoline derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 46000-11-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.2 g/mol | [3] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Synthesis of this compound

Part 1: Synthesis of 1-Aminoisoquinoline

Several methods have been developed for the synthesis of 1-aminoisoquinolines. Modern approaches often utilize transition-metal-catalyzed reactions due to their efficiency and broad substrate scope.[4] One such method is the Rh(III)-catalyzed C–H cascade annulation of benzamidines with iodonium ylides.[5]

Conceptual Workflow for 1-Aminoisoquinoline Synthesis:

Caption: Rh(III)-catalyzed synthesis of 1-aminoisoquinolines.

Part 2: N-methylation of 1-Aminoisoquinoline

The subsequent step involves the methylation of the primary amine at the 1-position. A general and effective method for the N-alkylation of amino-heterocycles is reductive amination or direct alkylation with a methylating agent.

General Protocol for N-methylation:

-

Dissolution: Dissolve 1-aminoisoquinoline in a suitable aprotic solvent (e.g., DMF, THF).

-

Deprotonation: Add a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the primary amine.

-

Methylation: Introduce a methylating agent (e.g., methyl iodide, dimethyl sulfate) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not widely available, the following are predicted characteristics based on the analysis of the parent compound, 1-aminoisoquinoline, and general principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system, a singlet for the N-methyl group (likely in the range of 3.0-3.5 ppm), and a signal for the remaining N-H proton.

-

¹³C NMR: The carbon spectrum will display signals for the nine carbons of the isoquinoline core and one signal for the N-methyl carbon. The carbon attached to the amino group (C1) will be significantly influenced by the nitrogen atom.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely involve the loss of a methyl group or other characteristic fragments of the isoquinoline ring. High-resolution mass spectrometry would confirm the elemental composition of C₁₀H₁₀N₂.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the isoquinoline ring system and the N-methylamino group.

-

Basicity: The nitrogen atom of the isoquinoline ring and the exocyclic amino group are basic and can be protonated in the presence of acids.

-

Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline core can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents.

-

Nucleophilic Substitution: The amino group can act as a nucleophile in various reactions, allowing for further functionalization.

Applications in Research and Drug Development

The 1-aminoisoquinoline scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological activities.[4][6] Derivatives of 1-aminoisoquinoline have shown promise in several therapeutic areas:

-

Anticancer Activity: Certain derivatives have demonstrated the ability to inhibit the proliferation of cancer cells.[4]

-

Antimicrobial Properties: The scaffold has shown activity against various bacterial strains.[4]

-

Neuroprotective Effects: Some studies suggest that 1-aminoisoquinoline derivatives may offer protection to neuronal cells against oxidative stress, making them potential candidates for treating neurodegenerative diseases.[4]

-

Enzyme Inhibition: Specific 1-aminoisoquinoline derivatives have been identified as inhibitors of phosphodiesterase V (PDE5) and Raf kinase.[5]

-

Receptor Modulation: This class of compounds has also been investigated as potent inhibitors for the cannabinoid receptor type 2 (CB2).[5]

The introduction of an N-methyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to improved potency, selectivity, or metabolic stability.

Potential Therapeutic Applications of 1-Aminoisoquinoline Derivatives:

Caption: Therapeutic potential of the 1-aminoisoquinoline scaffold.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an important derivative within the pharmacologically significant class of 1-aminoisoquinolines. While specific experimental data for this compound is limited in publicly accessible literature, its chemical properties, synthesis, and potential applications can be reasonably inferred from the extensive research on the parent scaffold. As a versatile building block, this compound holds potential for the development of novel therapeutic agents across various disease areas. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

-

Møller, J., Becher, J., Lohse, C., Lempert, K., & Ágai, B. Mass Spectrometric Studies of 1-Acylaminoisoquinolines and Some N-(2-Isoquinolinio)amidates. Amanote Research. [Link]

-

Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. ACS Publications. [Link]

Sources

- 1. 1-Isoquinolinamine,N-methyl-(9CI) | 46000-11-7 [chemicalbook.com]

- 2. 1-Isoquinolinamine,N-methyl-(9CI) CAS#: 46000-11-7 [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of N-methylisoquinolin-1-amine and its Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Among these, the N-methylisoquinolin-1-amine core has emerged as a particularly promising pharmacophore, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, offering a valuable resource for researchers and drug development professionals.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

Isoquinoline alkaloids, naturally occurring compounds rich in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families, have a long history in traditional medicine for their anti-inflammatory, antimicrobial, and analgesic properties.[2] This historical use has spurred extensive research into the synthesis and biological evaluation of a vast array of isoquinoline derivatives.[3] These efforts have revealed that the isoquinoline nucleus is a "privileged structure," a molecular framework that can be readily modified to interact with a diverse range of biological targets.[3] Consequently, isoquinoline derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, and neuroprotective roles.[4][5]

Synthesis of this compound Derivatives: Building the Core

The synthetic accessibility of the this compound scaffold is a key factor driving its exploration in drug discovery. Various synthetic strategies have been developed to construct this core and introduce diverse substituents, allowing for the systematic investigation of structure-activity relationships (SAR).

A common and effective method for the synthesis of substituted isoquinolin-1-ones, which can be precursors to N-methylisoquinolin-1-amines, is the Suzuki-Miyaura coupling reaction.[6] This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl or heteroaryl groups at specific positions on the isoquinoline ring.[6]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling for Substituted Isoquinolin-1-ones

This protocol outlines a general procedure for the synthesis of 8-pyrimidinyl-substituted (S)-3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-ones, which can be subsequently N-methylated.[6]

Materials:

-

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

-

Appropriate pyrimidinylboronic acid

-

Pd(PPh₃)₂Cl₂ (Palladium catalyst)

-

Sphos (Ligand)

-

K₂CO₃ (Base)

-

THF/H₂O (Solvent mixture)

Procedure:

-

To a reaction vessel, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1 equivalent), the desired pyrimidinylboronic acid (1.2 equivalents), K₂CO₃ (2 equivalents), and Sphos (0.1 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed THF/H₂O solvent mixture.

-

Add the Pd(PPh₃)₂Cl₂ catalyst (0.05 equivalents).

-

Heat the reaction mixture at 80 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 8-pyrimidinyl-substituted isoquinolin-1-one.[6]

The resulting isoquinolin-1-one can then undergo N-methylation at the amino group using standard methylation reagents such as methyl iodide or dimethyl sulfate.

Anticancer Activity: A Prominent Therapeutic Avenue

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents.[7][8] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[7]

Mechanism of Action

The anticancer activity of isoquinoline derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and survival.[2]

Apoptosis Induction: A primary mechanism by which these compounds exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. Treatment with isoquinoline derivatives has been shown to lead to characteristic apoptotic nuclear changes, which can be visualized by staining with dyes like Hoechst.[9]

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

Signaling Pathway Modulation: Isoquinoline derivatives can interfere with critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to inhibit the activity of protein kinases, enzymes that play a central role in cell signaling and are frequently overactive in cancer cells.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the isoquinoline ring significantly influence their cytotoxic activity.

For example, a study on substituted isoquinolin-1-ones demonstrated that 3-Biphenyl-N-methylisoquinolin-1-one exhibited the most potent anticancer activity against five different human cancer cell lines.[7] This highlights the importance of the biphenyl group at the 3-position for cytotoxic efficacy.

| Derivative | Key Structural Feature | Anticancer Activity | Reference |

| 3-Biphenyl-N-methylisoquinolin-1-one | Biphenyl group at C-3 | Potent activity against 5 human cancer cell lines | [7] |

| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | Pyrimidine at C-8 | Excellent cytotoxic activity in tumor cell lines | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]

Materials:

-

Human cancer cell lines (e.g., HL-60, MCF-7)[11]

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Prepare serial dilutions of the this compound derivative in the culture medium.

-

Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.[10]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

In addition to their anticancer properties, this compound and its derivatives have shown promise as antimicrobial agents.[12][13][14] The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics, and this class of compounds offers a potential new scaffold for such development.[14]

Spectrum of Activity

Isoquinoline derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[12] Some derivatives have been found to be particularly effective against clinically relevant pathogens such as Staphylococcus aureus.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivative stock solution

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivative in CAMHB in a 96-well plate.[15]

-

Inoculate each well with the bacterial suspension.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plate at 35-37°C for 18-24 hours.[15]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases

Emerging research suggests that certain N-methylisoquinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Parkinson's disease.[9][15][16]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some isoquinoline derivatives can act as antioxidants, scavenging harmful free radicals.

-

Anti-inflammatory Effects: Chronic inflammation in the brain is another hallmark of neurodegeneration. Certain derivatives can suppress inflammatory pathways.

-

Anti-apoptotic Activity: By inhibiting the apoptotic cascade in neurons, these compounds can prevent neuronal cell death.[17]

Key Derivatives and Their Effects

Studies have shown that N-methyl-(R)-salsolinol, a derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline, exhibits neuroprotective properties in in vitro models of Parkinson's disease.[1][7] It has been demonstrated to protect human neuroblastoma cells from neurotoxin-induced damage.[1] Furthermore, the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been observed against various neurotoxins in cultured rat mesencephalic neurons.[9] The introduction of an N-propargyl group to 1-MeTIQ has been shown to enhance its neuroprotective effects in an animal model of Parkinson's disease.[12]

| Derivative | Model System | Observed Effect | Reference |

| N-methyl-(R)-salsolinol | Human neuroblastoma cells (SH-SY5Y) | Neuroprotective against MPP⁺ toxicity | [1][7] |

| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Cultured rat mesencephalic neurons | Neuroprotective against various neurotoxins | [9] |

| 1-Me-N-propargyl-TIQ | Mouse model of Parkinson's disease | Enhanced neuroprotection compared to 1-MeTIQ | [12] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of this compound derivatives against a neurotoxin in a neuronal cell line.[1]

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

This compound derivative

-

Neurotoxin (e.g., MPP⁺)

-

MTS assay kit

-

96-well plates

Procedure:

-

Culture SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified period.

-

Induce neurotoxicity by adding a neurotoxin such as MPP⁺ to the wells (excluding the control wells).

-

Co-incubate the cells with the derivative and the neurotoxin for 48 hours.[1]

-

Assess cell viability using the MTS assay according to the manufacturer's instructions.

-

Compare the viability of cells treated with the neurotoxin alone to those co-treated with the derivative to determine the neuroprotective effect.[1]

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and emerging neuroprotective effects, underscore the significant potential of this class of compounds.

Future research should focus on:

-

Synthesis of Diverse Libraries: The development of efficient synthetic methodologies to generate a wide array of this compound derivatives with diverse substitution patterns is crucial for comprehensive SAR studies.

-

Elucidation of Mechanisms of Action: In-depth mechanistic studies are needed to fully understand how these compounds exert their biological effects at the molecular level. This will enable the rational design of more potent and selective derivatives.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

Sources

- 1. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 14. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

N-Methylisoquinolin-1-amine: A Scoping Guide to its Therapeutic Potential

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific, yet under-explored derivative: N-methylisoquinolin-1-amine. While direct research on this compound is nascent, this paper will synthesize data from structurally related isoquinoline alkaloids, particularly 1-aminoisoquinolines and N-methylated isoquinolines, to build a robust, evidence-based hypothesis for its utility in oncology, neurodegenerative disorders, and inflammatory conditions. We will delve into the mechanistic underpinnings of these potential applications, supported by detailed signaling pathways, and provide validated experimental protocols for researchers and drug development professionals to investigate its efficacy. This guide serves as a foundational resource to stimulate and direct future research into this compound as a promising therapeutic agent.

Introduction: The Isoquinoline Core and the Promise of this compound

The isoquinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its presence in a vast array of biologically active compounds.[1][2][3] From the potent analgesic morphine to the antimicrobial berberine, isoquinoline alkaloids have a rich history in both traditional and modern medicine.[3] The diverse pharmacological landscape of these compounds—spanning anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities—stems from the versatile chemical nature of the isoquinoline ring system, which allows for a wide range of substitutions and structural modifications.[2][4][5]

This guide focuses on the therapeutic potential of this compound, a derivative that combines two key structural features known to influence biological activity: a 1-amino group and an N-methyl group. The substitution at the 1-position of the isoquinoline ring is known to be critical for various pharmacological effects, including antimicrobial and anticancer activities.[6] Furthermore, N-methylation is a common modification in endogenous and synthetic isoquinolines that can significantly impact their interaction with biological targets, such as monoamine oxidases.[7][8]

Given the limited direct research on this compound, this guide will adopt a predictive and exploratory approach. By examining the established biological activities and mechanisms of action of structurally analogous compounds, we will construct a compelling rationale for investigating this compound in three key therapeutic areas: oncology, neurodegenerative diseases, and inflammatory disorders.

Synthesis of this compound: A Note on Feasibility

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis is highly feasible based on established methods for creating 1-aminoisoquinolines.[6][9][10] A plausible synthetic route would involve the initial synthesis of 1-aminoisoquinoline, followed by a selective N-methylation step. Several efficient methods for the synthesis of 1-aminoisoquinolines have been reported, including gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium acetate and rhodium(III)-catalyzed C-H activation and alkyne annulation.[6][10] Subsequent N-methylation could be achieved using standard reagents such as methyl iodide or dimethyl sulfate. The ease of synthesis of the core scaffold and the straightforward nature of the final methylation step underscore the accessibility of this compound for research purposes.

Potential Therapeutic Application I: Oncology

A significant body of evidence points to the anticancer potential of isoquinoline alkaloids.[2][4][5] These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[2][5] The proposed mechanisms of action are multifaceted and include DNA intercalation, inhibition of key enzymes like topoisomerase, and modulation of critical signaling pathways.[1][2]

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on studies of related isoquinoline alkaloids, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.[2] This could be mediated by several interconnected pathways:

-

Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11] Certain isoquinoline alkaloids have been shown to modulate the MAPK pathway, leading to the activation of pro-apoptotic signals.[11][12] It is plausible that this compound could similarly influence this pathway, leading to the phosphorylation of key downstream targets that trigger apoptosis.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation.[13][14] Inhibition of the NF-κB pathway is a key mechanism by which some isoquinoline alkaloids exert their anti-inflammatory and anticancer effects.[3][13] this compound may inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

-